Product packaging for delta2-Cefepime etherate(Cat. No.:CAS No. 88040-25-9)

delta2-Cefepime etherate

Cat. No.: B601298
CAS No.: 88040-25-9
M. Wt: 480.6 g/mol
InChI Key: LTBQHFIZHIYVJB-QZPFUEHSSA-N
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Description

Delta2-Cefepime (CAS 88040-25-9) is an isomeric form of the broad-spectrum, fourth-generation cephalosporin antibiotic Cefepime. With a molecular formula of C19H24N6O5S2 and a molecular weight of 480.56 g/mol, this compound serves as a critical analytical reference standard in pharmaceutical research and development . Researchers value Delta2-Cefepime for its application in method development, quality control, and stability studies, where it is used to identify and quantify related substances in Cefepime Active Pharmaceutical Ingredient (API) batches. The parent compound, Cefepime, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final cross-linking steps of peptidoglycan layer formation . This disruption leads to defects in the cell wall, resulting in osmotic lysis and bacterial cell death . Cefepime is noted for its zwitterionic properties, which grant it enhanced stability against beta-lactamase enzymes and improved penetration through the outer membrane of Gram-negative bacteria compared to earlier generation cephalosporins . The study of isomers like Delta2-Cefepime is fundamental for ensuring the purity, safety, and efficacy of pharmaceutical products. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N6O5S2 B601298 delta2-Cefepime etherate CAS No. 88040-25-9

Properties

CAS No.

88040-25-9

Molecular Formula

C19H24N6O5S2

Molecular Weight

480.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h8-9,13-14,17H,3-7H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,14?,17-/m1/s1

InChI Key

LTBQHFIZHIYVJB-QZPFUEHSSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Pyrrolidinium, 1-​[[(6R,​7R)​-​7-​[[(2Z)​-​2-​(2-​amino-​4-​thiazolyl)​-​2-​(methoxyimino)​acetyl]​amino]​-​2-​carboxy-​8-​oxo-​5-​thia-​1-​azabicyclo[4.2.0]​oct-​3-​en-​3-​yl]​methyl]​-​1-​methyl-​, inner salt

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of Delta2 Cefepime

Elucidation of the Delta2-Cephem Nucleus Configuration

The definitive structure of Delta2-Cefepime, an isomer of the clinically significant Delta3-Cefepime, is established through a combination of advanced spectroscopic techniques. The core of its structure is the 5-thia-1-azabicyclo[4.2.0]oct-3-ene ring system, commonly known as the Delta2-cephem nucleus. The elucidation of this specific configuration, particularly the position of the endocyclic double bond, relies on a multi-faceted analytical approach.

High-Performance Liquid Chromatography (HPLC) is initially employed to isolate the Delta2-isomer from its Delta3 counterpart and other related substances. The distinct retention times of the isomers under specific chromatographic conditions provide the first indication of structural differences.

Once isolated, Mass Spectrometry (MS) plays a pivotal role. High-resolution mass spectrometry confirms the elemental composition of Delta2-Cefepime, which is identical to that of Delta3-Cefepime. However, tandem mass spectrometry (MS/MS) reveals differing fragmentation patterns. The fragmentation of the cephem nucleus is influenced by the position of the double bond, leading to characteristic daughter ions that allow for the differentiation between the Delta2 and Delta3 isomers.

Stereochemical Analysis and Distinctions from Delta3-Cefepime

The stereochemistry at the chiral centers, specifically at the C-6 and C-7 positions of the beta-lactam ring, is retained in both isomers, typically being (6R, 7R). This configuration is crucial for the antibacterial activity of cephalosporins as it correctly orients the side chains for interaction with penicillin-binding proteins.

The electronic properties are also distinct. The conjugation of the double bond with the carboxylate group at C-4 in the Delta3 isomer is absent in the Delta2 isomer. This difference in electronic structure can be observed through UV-Vis spectroscopy, where the two isomers exhibit different absorption maxima.

FeatureDelta2-CefepimeDelta3-Cefepime
Double Bond Position C-3 and C-4C-2 and C-3
Stereochemistry at C-6, C-7 (6R, 7R)(6R, 7R)
Conjugation No conjugation of the double bond with the C-4 carboxylateConjugation between the double bond and the C-4 carboxylate
Conformation Altered dihydrothiazine ring conformationDifferent dihydrothiazine ring conformation

Isomeric Relationships and Precise Chemical Nomenclature of Beta-Lactam Derivatives

Delta2-Cefepime and Delta3-Cefepime are classified as constitutional isomers, specifically positional isomers, due to the different location of the double bond within the cephem nucleus. This type of isomerism is common in cephalosporin (B10832234) chemistry, and the interconversion between Delta2 and Delta3 forms can sometimes occur under certain conditions, such as changes in pH or exposure to catalysts.

The systematic nomenclature of beta-lactam derivatives, including cephalosporins, is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The core bicyclic structure of cephalosporins is named 5-thia-1-azabicyclo[4.2.0]oct-2-ene. The position of the double bond is indicated by the locant in the "-ene" suffix.

Therefore, the precise chemical name for the core of Delta3-Cefepime is 5-thia-1-azabicyclo[4.2.0]oct-2-ene . In contrast, the core of Delta2-Cefepime is named 5-thia-1-azabicyclo[4.2.0]oct-3-ene .

The complete IUPAC name for Delta2-Cefepime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate. nih.gov This name precisely defines the stereochemistry at the chiral centers (6R, 7R), the configuration of the oxime group (2Z), and the location of the double bond in the cephem nucleus (oct-3-ene).

It is important to note that other types of isomerism can exist in beta-lactam derivatives, including:

Epimers: Isomers that differ in the configuration at only one of several chiral centers. For example, epimerization at C-7 of the cephalosporin nucleus can occur.

Geometric Isomers: Isomers that have different spatial arrangements of substituents around a double bond. In the case of cefepime (B1668827), the methoxyimino group can exist as either the Z (syn) or E (anti) isomer. The Z-isomer is the biologically active form.

The accurate identification and naming of these isomers are critical in pharmaceutical development and quality control to ensure the safety and efficacy of the final drug product.

Isomer TypeDescriptionExample in Beta-Lactams
Constitutional (Positional) Different connectivity of atomsDelta2-Cefepime vs. Delta3-Cefepime (different double bond position)
Epimers Differ in configuration at one chiral centerIsomers with different stereochemistry at C-6 or C-7 of the cephem nucleus
Geometric (cis-trans) Different spatial arrangement around a double bondZ (syn) and E (anti) isomers of the methoxyimino side chain in Cefepime

Synthetic Pathways and Impurity Formation Mechanisms of Delta2 Cefepime

Isomerization Mechanisms: Delta3-to-Delta2 Conversion in Cephalosporin (B10832234) Synthesis

The isomerization of the Δ³-cephem nucleus to the Δ²-cephem nucleus is a known challenge in cephalosporin chemistry. This reversible, base-catalyzed reaction can occur during the synthesis of cephalosporin esters, which are often used as intermediates. imperial.ac.uk While the free acids of cephalosporins are generally stable, the ester forms are more susceptible to this structural rearrangement. imperial.ac.uk

The most widely accepted mechanism for the Δ³ to Δ² isomerization is mediated by a base, which facilitates the abstraction of a proton from the C-2 position of the cephem nucleus. imperial.ac.uk This process involves the following steps:

A base removes the proton at the C-2 position of the Δ³-isomer.

This abstraction forms a resonance-stabilized carbanion intermediate.

Subsequent protonation of this intermediate can occur at two sites:

Protonation at C-2 regenerates the original, active Δ³-isomer.

Protonation at C-4 leads to the formation of the thermodynamically more stable, but inactive, Δ²-isomer. imperial.ac.uk

This isomerization introduces a new asymmetric center at the C-4 position. Studies have shown that typically only one of the possible diastereomers, the Δ² (4α-COO⁻) isomer, is produced. imperial.ac.uk The reaction is prevalent in alkaline conditions, and the hydrolysis of some cephalosporins at a basic pH has been shown to produce the Δ²-isomer in parallel with the cleavage of the β-lactam ring. imperial.ac.uk

In the synthesis of Cefepime (B1668827) and other cephalosporins, protecting groups are used to prevent unwanted side reactions. Silylating agents, such as hexamethyldisilazane (B44280) (HMDS) or bistrimethylsilylacetamide (BSA), are commonly employed to protect carboxyl and amino groups. For instance, a synthetic route for a key Cefepime intermediate, 7-amino-3-[(1-methyl-1-pyrrolidinio)methyl]-3-cephem-4-carboxylate (7-MPCA), involves the use of hexamethyldisilane (B74624) and iodotrimethylsilane. patsnap.com

The use of bistrimethylsilylated intermediates is a known strategy in the preparation of semisynthetic 7-amino-3-substituted cephems. cjph.com.cn While effective for facilitating desired reactions, the conditions employed during silylation and subsequent steps can inadvertently promote the Δ³ to Δ² isomerization. The basic nature of some silylation reagents or the use of bases during the work-up can create an environment conducive to the proton abstraction mechanism described previously. Careful control of the reaction conditions is therefore essential to prevent the formation of the Δ² isomer when using these synthetic pathways. cjph.com.cn

The ratio of Δ³ to Δ² isomers is highly dependent on various reaction conditions, making strict process control paramount for ensuring the isomeric purity of Cefepime.

pH: As a base-catalyzed process, the rate of isomerization is significantly influenced by pH. Alkaline conditions (pH > 7) strongly favor the formation of the Δ² isomer. imperial.ac.uknih.gov Cefepime demonstrates maximum stability in aqueous solutions at a pH of approximately 4-5. oup.com

Temperature: Increased temperature accelerates the rate of both degradation and isomerization. Studies on Cefepime stability show a significant loss of the active compound at elevated temperatures (e.g., 37°C), which is often accompanied by the formation of degradation products and potential isomers. nih.govoup.com For example, Cefepime is considered stable for about 24 hours at 25°C, but for less than 10 hours at 37°C. oup.comnih.gov

Solvents and Buffers: The choice of solvent and buffer systems can also impact isomeric stability. The presence of certain buffer salts or organic solvents can influence the local pH and the catalytic activity of basic species, thereby affecting the rate of isomerization. researchgate.net

ConditionEffect on CefepimeFinding
Temperature Degradation RateAt 37°C, the degradation rate constant was found to be 0.31 h⁻¹, significantly higher than 0.062 h⁻¹ at 20°C and 0.0059 h⁻¹ at 4°C. nih.gov
pH StabilityMaximum stability is observed around pH 4-5. oup.com The compound is highly unstable under alkaline conditions (pH > 11), degrading within minutes. nih.gov
Initial Concentration Degradation RateThe rate of degradation was found to be inversely correlated with the drug concentration; a 10 mg/liter solution degraded twice as fast as a 500 mg/liter solution. nih.gov

Degradation Pathways Leading to Delta2-Cefepime Formation

Beyond the synthetic process, Δ²-Cefepime can also be formed as a degradation product of the active Δ³-isomer under various stress conditions. The inherent instability of the β-lactam ring in cephalosporins makes them susceptible to hydrolysis and oxidation. oup.comresearchgate.net

Hydrolysis is a primary degradation pathway for Cefepime, particularly in aqueous solutions. The reaction is catalyzed by both acidic and basic conditions and involves the opening of the highly strained β-lactam ring. researchgate.netnih.gov This initial cleavage is often followed by other reactions, such as the cleavage of the C-3 substituent, N-methylpyrrolidine (NMP). researchgate.netnih.gov

Cefepime is also susceptible to oxidative degradation. Stress stability studies have been conducted to identify and characterize impurities formed under oxidative conditions (e.g., using hydrogen peroxide). nih.govresearchgate.net One of the identified degradation products formed under such stress is Cefepime N-oxide. Specifically, a major impurity was identified as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide. nih.gov This impurity results from the oxidation of the sulfur atom in the dihydrothiazine ring to a sulfoxide.

While the direct formation of Δ²-Cefepime via oxidation is not the primary pathway, the transformation of the sulfur atom can influence the stability and electronic properties of the cephem nucleus. It is noteworthy that chemical transformations involving the oxidation of the sulfur atom to a sulfoxide, followed by reduction, have been explored as a method to convert Δ²-cephems back to the desired Δ³-cephems, indicating a chemical link between the oxidation state of the sulfur and the position of the double bond. nih.gov

Stress ConditionImpurity FormedAmount Detected
Oxidative, Thermal, PhotolyticImpurity-I (Cefepime Sulfoxide)0.2% to 11.0%
Oxidative, Thermal, PhotolyticImpurity-II (Furo[3,4-d] researchgate.netdrugbank.comthiazine derivative)0.2% to 3.5%

Photolytic Degradation Processes and Isomer Generation

Cefepime, like many cephalosporins, possesses a β-lactam ring that is inherently strained and susceptible to degradation under various stress conditions, including exposure to light. lcms.cz The photostability of Cefepime has been the subject of multiple studies, which confirm its degradation upon exposure to ultraviolet (UV) radiation. mdpi.com

The degradation process of Cefepime in solution when exposed to UV light generally follows first-order kinetics. mdpi.com This indicates that the rate of degradation is directly proportional to the concentration of Cefepime. While photolysis leads to the cleavage and modification of the Cefepime molecule, a significant degradation pathway for cephalosporins is the isomerization of the double bond within the dihydrothiazine ring. The therapeutically active form of Cefepime is the Δ³-isomer; however, under certain conditions, this can convert to the microbiologically inactive Δ²-isomer, known as Delta²-Cefepime. cleanchemlab.com

The primary mechanism for this isomerization is understood to be a base-catalyzed reaction. This process involves the abstraction of a proton from the C-2 position of the cephem nucleus by a base. This action forms a resonance-stabilized carbanion intermediate. Subsequent reprotonation can occur at either the C-2 position, which would regenerate the original Δ³-isomer, or at the C-4 position, which results in the formation of the thermodynamically more stable Δ²-isomer. While this is predominantly a base-catalyzed pathway, the conditions present during photolytic studies, such as pH and solvent composition, can facilitate this isomerization.

Studies have investigated the effects of UV radiation on Cefepime, quantifying its degradation over time. Although these studies confirm the compound's lability to light, the specific quantification of Delta²-Cefepime as a direct photoproduct is not always delineated from other degradation products. However, the potential for its formation is a key consideration in the stability testing of Cefepime.

ConditionObservationKinetic ModelReference Finding
UV Radiation ExposureDestructive effect on Cefepime, leading to significant degradation.First-Order KineticsThe half-life (t0.5) for Cefepime in solutions under UV radiation has been measured in the range of 0.23–0.71 hours. mdpi.com
Photocatalysis (UV/TiO2)Enhanced degradation compared to photolysis alone.Pseudo-First-Order KineticsMaximum removal efficiency of 92.9% for a 20 mg/L Cefepime solution was observed after 120 minutes of irradiation. ijcce.ac.ir
Table 1: Research Findings on Photolytic Degradation of Cefepime.

Process-Related Impurity Generation during Industrial Cefepime Synthesis

The generation of the Δ²-isomer is a known issue in synthetic routes, particularly in steps involving basic conditions or prolonged reaction times in certain solvents. For instance, during the quaternization step involving N-methylpyrrolidine (NMP), the reaction conditions can promote the isomerization.

To mitigate the formation of this impurity, specific process controls and synthetic strategies have been developed. One effective method described in patent literature involves the use of particular reaction solvents in which the desired Δ³-Cefepime product has very low solubility. google.com This approach is based on the principle of precipitating the product as it is formed.

By selecting a solvent system where the Δ³-isomer is insoluble, the product crystallizes out of the reaction mixture rapidly. This physical separation from the solution minimizes the time the molecule is exposed to conditions that could promote isomerization to the Δ²-form. This technique significantly reduces the final concentration of the Delta²-Cefepime impurity in the crude product, simplifying purification and ensuring the quality of the API. google.com Historically, solvents such as polyhalogenated hydrocarbons (e.g., Freon TF, carbon tetrachloride) were utilized for this purpose due to the low solubility of the product in them. google.com Modern synthetic processes aim to replace these environmentally harmful solvents while maintaining control over isomeric purity.

Synthetic StepPotential IssueControl MechanismReference Finding
Quaternization with N-methylpyrrolidine (NMP)Base-catalyzed isomerization from Δ³-Cefepime to Δ²-Cefepime.Use of a reaction solvent in which the Δ³-product has low solubility.The desired product precipitates from the reaction medium, reducing its exposure to conditions that cause isomerization and thus limiting the formation of the Δ²-isomer. google.com
PurificationPresence of residual Δ²-isomer in the final product.Chromatographic purification and crystallization.Controlling the formation of the isomer during synthesis is critical to achieving high purity in the final API. google.com
Table 2: Generation and Control of Delta²-Cefepime as a Process-Related Impurity.

Analytical Methodologies for the Detection, Separation, and Quantification of Delta2 Cefepime

Chromatographic Techniques for Isomeric Separation and Purity Profiling

Chromatographic methods are essential for separating Delta2-Cefepime from its parent compound and other related substances, ensuring the purity of the final drug product.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of cefepime (B1668827) and its impurities. veeprho.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, offering selectivity and accuracy. nih.govijrpr.com

Method development focuses on optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve baseline separation between cefepime and Delta2-Cefepime. researchgate.netnc.gov A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netijpsr.comscielo.brscielo.br The pH of the mobile phase is a critical parameter that influences the retention and separation of these ionizable compounds. scielo.br

For instance, one method utilizes a C18 column with a mobile phase of 0.005 mol·L-1 ammonium (B1175870) phosphate (B84403) monobasic and acetonitrile (93:7) with UV detection at 257 nm. researchgate.net Another established method for the simultaneous estimation of cefepime and tazobactam (B1681243) uses a C18 column with a mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 3.0) in a 40:60 v/v ratio, with detection at 226 nm. ijpbs.com

The optimization process often involves a systematic study of these parameters to ensure the method is robust, specific, and capable of quantifying Delta2-Cefepime at low levels, often well below the 0.3% threshold required by regulatory agencies. Validation of the developed HPLC method is performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and robustness. ijrpr.comijpsr.comscielo.br

Table 1: Exemplary HPLC Methods for Cefepime and Isomer Analysis

ParameterMethod 1Method 2Method 3
Column C18 (4.6 mm × 250 mm, 5 µm) researchgate.netYMC C18 (4.6 × 150 mm, 5.0 mm) ijpsr.comInertsil-ODS C18 (250mm*4.6mm, i.d.5 Microns) ijpbs.com
Mobile Phase 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (93:7) researchgate.netAcetonitrile: water (70:30, v/v) ijpsr.comAcetonitrile and Potassium Dihydrogen Orthophosphate (pH 3.0) (40:60 v/v) ijpbs.com
Flow Rate Not Specified1.0 mL/min ijpsr.com1ml/min ijpbs.com
Detection UV at 257 nm researchgate.netUV at 235 nm ijpsr.comUV at 226nm ijpbs.com
Retention Time (Cefepime) 5.22 min researchgate.net1.77 min ijpsr.com3.140 min ijpbs.com
Retention Time (Isomer) 14.60 min (E-isomer) researchgate.netNot SpecifiedNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and trace-level quantification of Delta2-Cefepime. veeprho.comnih.gov These techniques are particularly valuable for confirming the structure of impurities and for analyzing complex matrices. nc.gov

LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for cephalosporins, as they readily form ions in solution. nih.govjournalofappliedbioanalysis.com In positive ion mode, cefepime and its isomers can be detected and their molecular weights determined. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov The fragmentation patterns of cefepime and Delta2-Cefepime will differ, allowing for their unambiguous identification even if they are not fully separated chromatographically. nc.govnih.gov For instance, a study using LC-MS/MS successfully differentiated between cefepime and its isomeric impurity based on their distinct fragmentation pathways, with retention times of 15.28 min and 9.18 min, respectively. nih.gov

LC-MS/MS methods are highly sensitive and specific, making them suitable for detecting and quantifying trace amounts of Delta2-Cefepime in drug substances and finished products. nih.govjournalofappliedbioanalysis.com

Table 2: LC-MS Parameters for Cefepime Isomer Analysis

ParameterValue
Chromatography Reversed-phase C18 column nih.gov
Mobile Phase Acetonitrile-10 mmol x L(-1) ammonium acetate (B1210297) (5:95) nih.gov
Flow Rate 0.8 mL x min(-1) nih.gov
Ionization Electrospray Ionization (ESI), positive mode nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Retention Time (Cefepime) 15.28 min nih.gov
Retention Time (Isomer) 9.18 min nih.gov

Thin-Layer Chromatography (TLC) Applications in Isomer Screening

Thin-Layer Chromatography (TLC) serves as a rapid and simple method for screening for the presence of Delta2-Cefepime and other impurities in cefepime samples. veeprho.comresearchgate.net While not as quantitative or resolute as HPLC, TLC is a valuable tool for preliminary purity assessments and for monitoring the progress of chemical reactions. researchgate.net

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel 60F254. mdpi.com The plate is then developed in a chamber containing a suitable mobile phase. The different components of the sample travel up the plate at different rates, resulting in their separation.

For cefepime and its isomers, a mobile phase of ethanol: 2-propanol: acetone: water (4:4:1:3, v/v/v/v) has been used. mdpi.com After development, the separated spots can be visualized under UV light. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification.

A high-performance thin-layer chromatography (HPTLC) method has been developed for the simultaneous estimation of cefepime hydrochloride and sulbactam (B1307) sodium using a mobile phase of chloroform: ethyl alcohol: diethyl amine: water (12:7:1:0.4 V/V). researchgate.net This indicates the potential for HPTLC to be adapted for the screening of Delta2-Cefepime.

Spectroscopic Characterization Techniques for Delta2-Cefepime

Spectroscopic techniques provide detailed structural information and are crucial for the definitive identification and characterization of Delta2-Cefepime.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the precise assignment of isomeric structures like Delta2-Cefepime. While specific NMR data for Delta2-Cefepime is not widely published, the principles of NMR would allow for its unambiguous identification.

¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum are unique to a specific molecular structure. youtube.com

By comparing the NMR spectra of pure cefepime and a sample containing Delta2-Cefepime, the signals corresponding to the isomer can be identified. googleapis.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning the full structure of Delta2-Cefepime by revealing the connectivity between different atoms in the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for confirming the identity and assessing the purity of cefepime and its related compounds. veeprho.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. lew.ro The IR spectrum of cefepime shows characteristic absorption bands corresponding to its various functional groups, such as the β-lactam carbonyl, amide carbonyl, and carboxylic acid groups. ekb.eg The IR spectrum of the isolated solid cefepime-Hg(I) complex showed a strong sharp band at 1765 cm-1 corresponding to the stretching vibration of C=O of the β-lactam ring. ekb.eg Any alteration in the structure, such as the double bond shift in Delta2-Cefepime, would be expected to cause subtle but measurable changes in the IR spectrum, particularly in the fingerprint region. Diffuse reflectance IR has been used for the quantitative determination of dihydrate content in cefepime hydrochloride monohydrate. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is often used for quantitative analysis. ekb.egjocpr.com Cefepime has a characteristic UV absorption maximum (λmax) at approximately 257 nm. ekb.eg While the UV spectrum of Delta2-Cefepime is expected to be similar to that of cefepime due to the presence of the same chromophores, slight shifts in the λmax or changes in the molar absorptivity could be used for its detection and quantification, especially when coupled with a separation technique like HPLC. A spectrophotometric method for cefepime determination was developed based on its complexation with Hg2(NO3)2, with the resulting complex having a λmax at 263 nm. ekb.eg Another method for the determination of cefepime in pharmaceutical formulations is based on an oxidative coupling reaction with MBTH reagent, which is extractable at 610 nm. ijraset.com

Table 3: Spectroscopic Data for Cefepime

TechniqueParameterValueReference
UV-Vis λmax (in water)257 nm ekb.eg
UV-Vis λmax (Cefepime-Hg(I) complex)263 nm ekb.eg
UV-Vis λmax (oxidative coupling product)610 nm ijraset.com
IR C=O stretch (β-lactam)~1765 cm⁻¹ ekb.eg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pattern of Delta2-Cefepime. Delta2-Cefepime, an isomer of Cefepime, has a molecular formula of C19H24N6O5S2 and a molecular weight of approximately 480.56 g/mol . lgcstandards.com The accurate mass is cited as 480.12. lgcstandards.com

In tandem mass spectrometry (MS/MS) analysis, precursor ions of the target analyte are selected and fragmented to produce product ions. For Cefepime, which is structurally related to Delta2-Cefepime, the precursor ion is identified in positive ion mode. nih.gov A common fragmentation pattern observed for Cefepime involves the loss of the N-methylpyrrolidine ring, resulting in a significant fragment ion. nih.gov Specifically, after collision-induced dissociation, one of the most abundant fragments observed for Cefepime is at a mass-to-charge ratio (m/z) of 396.100. nih.govresearchgate.net The fragmentation of cephalosporins, in general, can be complex, but often provides characteristic ions that are useful for identification. icm.edu.pl The positive ion spectra for cephalosporins tend to be more intense and produce less fragmentation, making them highly informative. icm.edu.pl

While specific fragmentation data for Delta2-Cefepime is not extensively detailed in the provided results, the analysis of its parent compound, Cefepime, provides a strong indication of the expected fragmentation behavior. The molecular structure of Delta2-Cefepime, being an isomer, suggests that it would exhibit a similar molecular ion peak and likely undergo comparable fragmentation pathways, such as the cleavage of the bond to the N-methylpyrrolidinium group.

Validation of Analytical Methods for Delta2-Cefepime

The validation of analytical methods is crucial to ensure they are suitable for their intended purpose, providing reliable and accurate data for the quantification of Delta2-Cefepime. chemwhat.comijrpr.com Method validation encompasses several key parameters, including selectivity, linearity, sensitivity, precision, and accuracy. rsc.orgnih.govresearchgate.net

Selectivity and Specificity Studies for Isomeric Resolution

Selectivity is a critical parameter in the validation of an analytical method, especially when dealing with isomers like Delta2-Cefepime and its parent compound, Cefepime. The method must be able to differentiate and quantify the analyte of interest without interference from other components in the sample, such as impurities, degradation products, or related isomers. rsc.orgresearchgate.net For instance, in the analysis of Cefepime and its related substances, chromatographic methods like RP-HPLC are employed to achieve baseline separation from known related substances, including stereo and structural isomers. researchgate.net The development of a stability-indicating method is essential to ensure that the analytical procedure can effectively separate degradation products from the main analytes. ijrpr.com The specificity of a method ensures that the signal measured is solely due to the target analyte. rsc.org In the context of Delta2-Cefepime, this means the analytical method must be able to resolve it from Cefepime and other potential impurities like Cefepime E-isomer. axios-research.com

Linearity, Range, and Sensitivity Determination

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scielo.br For Cefepime, linearity has been demonstrated in various concentration ranges, such as 10-100 µg/mL and 0.5 to 150 µg/mL, with correlation coefficients (r²) typically greater than 0.99. nih.govscielo.br The range of a method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Sensitivity of an analytical method is often described by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For Cefepime, the lower limit of quantification (LLOQ) in human plasma has been established at 0.50 μg/ml. nih.gov Other studies have reported linearity ranges for Cefepime between 18.77 and 300.2 μg/mL with a limit of detection of 125 ng/mL. researchgate.net

Table 1: Linearity and Sensitivity Data for Cefepime Analysis

Parameter Value Reference
Linearity Range 10-100 µg/mL scielo.br
Correlation Coefficient (r²) 0.999 scielo.br
Linearity Range 0.5-150 µg/mL nih.gov
Regression Weighted (1/x²) quadratic nih.gov
LLOQ in human plasma 0.50 µg/mL nih.gov
Linearity Range 18.77–300.2 µg/mL researchgate.net

Precision and Accuracy Assessments (Intra-day and Inter-day)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. rsc.org Both are assessed through intra-day (repeatability) and inter-day (intermediate precision) studies. nih.gov

For Cefepime, intra-day precision has been reported with RSD values of 0.51%, while inter-day precision was 0.58%. scielo.br Accuracy, expressed as mean recovery, was found to be between 98.58% and 101.37%. scielo.br Another study on Cefepime showed within-day coefficients of variation (C.V.s) of 4.9% and 2.3% for concentrations of 1 and 50 µg/ml, respectively. researchgate.net The inter- and intraday precision and accuracy for Cefepime have been shown to be within acceptable limits in various validated methods. nih.gov

Table 2: Precision and Accuracy Data for Cefepime Analysis

Parameter Concentration Level Value (%RSD or % Recovery) Reference
Intra-day Precision (%RSD) Not specified 0.51 scielo.br
Inter-day Precision (%RSD) Not specified 0.58 scielo.br
Accuracy (% Mean Recovery) Not specified 98.58 - 101.37 scielo.br
Intra-day Precision (%CV) 1 µg/ml 4.9 researchgate.net
Intra-day Precision (%CV) 50 µg/ml 2.3 researchgate.net

Robustness and Limit of Detection/Quantification (LOD/LOQ)

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br For a Cefepime analytical method, robustness was demonstrated with a percentage of change in results between 0.14% and 0.89% when method parameters were varied. scielo.br

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. bsmrau.edu.bd The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. bsmrau.edu.bd For Cefepime, LOD and LOQ values of 0.05 µg/mL and 0.20 µg/mL have been reported, respectively. scielo.br Another study reported an LOD of 125 ng/mL for Cefepime. researchgate.net The determination of LOD and LOQ can be based on the signal-to-noise ratio or calculated from the standard deviation of the response and the slope of the calibration curve. npra.gov.my

Table 3: LOD and LOQ Data for Cefepime Analysis

Parameter Value Reference
LOD 0.05 µg/mL scielo.br
LOQ 0.20 µg/mL scielo.br

Stability Profile and Kinetic Analysis of Delta2 Cefepime Formation

Influences of Environmental Factors on Isomerization and Degradation Kinetics

The rate of Delta2-Cefepime formation is significantly influenced by various environmental conditions, including temperature, pH, light, and moisture.

Temperature-Dependent Degradation and Isomerization Rates

Temperature plays a crucial role in the degradation and isomerization of cefepime (B1668827). As with most chemical reactions, an increase in temperature accelerates the rate of degradation. Studies have shown that cefepime's stability decreases as the temperature rises. For instance, at 45°C, a significant loss of the parent drug is observed within hours, whereas at 5°C, it remains relatively stable for several days. researchgate.netresearchgate.net

The degradation of cefepime generally follows first-order kinetics, particularly in the initial stages. nih.gov However, this can deviate as degradation products form and alter the solution's properties, such as pH. nih.govresearchgate.net The temperature dependency of the degradation rate constants can be described by the Arrhenius equation, which relates the rate constant to the absolute temperature and activation energy. nih.gov An Arrhenius plot for cefepime degradation shows a log-linear relationship between the degradation rate constant and the inverse of the temperature, indicating predictable degradation behavior with temperature changes. nih.govresearchgate.netresearchgate.net For example, one study calculated the activation energy for cefepime degradation to be 81.4 kJ mol⁻¹ K⁻¹. nih.govresearchgate.netresearchgate.net

To maintain at least 90% stability over a 24-hour period, the average temperature of a cefepime solution should not exceed 29.1°C. core.ac.uk At refrigerated temperatures (around 4°C), cefepime solutions can maintain stability for extended periods, with one study showing 90.5% of the parent drug remaining after two weeks. nih.gov However, at higher temperatures like 37°C (body temperature), degradation is more rapid. nih.govnih.gov

Temperature (°C)Initial Concentration (%)Remaining Concentration (%)TimeReference
5100~92.087 days researchgate.net
25100~83.547 days researchgate.net
45100~79.2624 hours researchgate.net
410090.52 weeks nih.gov
37100>9012 hours nih.gov
25100>9096 hours nih.gov
4100>92168 hours nih.gov

pH-Dependent Stability Profiles and Hydrolytic Pathways

The pH of a cefepime solution is a critical determinant of its stability and the pathways of its degradation. Cefepime exhibits maximum stability in the pH range of 4 to 6. nih.gov Outside of this range, both acidic and basic conditions can catalyze its degradation. The degradation process includes the hydrolysis of the highly reactive β-lactam ring. researchgate.net

In acidic conditions (pH 0.5 to 2), the degradation is catalyzed by hydrogen ions. nih.gov Conversely, in alkaline conditions, hydroxyl ions promote degradation. nih.gov The pH-rate profile of cefepime degradation can be mathematically described by an equation that accounts for hydrogen ion catalysis, hydroxyl ion catalysis, and spontaneous degradation. nih.gov The formation of degradation products can lead to an increase in the pH of the solution, which in turn can accelerate the degradation rate, causing a deviation from simple first-order kinetics. nih.govresearchgate.net

The degradation of cefepime can lead to various products, including an epimer and N-methylpyrrolidine (NMP). fda.govdrugbank.com The opening of the cephem ring is an expected breakdown pathway. nih.gov

Effects of Light and Moisture Exposure on Isomer Formation

Exposure to light, particularly UV radiation, has a destructive impact on the stability of cefepime, accelerating its degradation. mdpi.comscitechnol.com The presence of moisture also plays a significant role in the chemical stability of cefepime, especially in lyophilized (freeze-dried) formulations. nih.gov Increased moisture content can decrease the chemical stability of the drug, regardless of whether it is in a glassy or rubbery state. nih.gov This is due to the facilitation of hydrolytic reactions that lead to the degradation of the cefepime molecule and the formation of isomers like Delta2-Cefepime. nih.gov

Kinetic Modeling of Delta2-Cefepime Formation Rates and Prediction

The rate constant (k) for degradation can be determined at various temperatures, and this data can be used to construct an Arrhenius plot. nih.govresearchgate.netresearchgate.net The Arrhenius equation, k = Ae^(-Ea/RT), allows for the prediction of the degradation rate at different temperatures, where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. nih.gov

Implications for Long-Term Storage and Pharmaceutical Product Stability

The formation of Delta2-Cefepime and other degradation products has significant implications for the long-term storage and stability of pharmaceutical products containing cefepime. To ensure the quality, safety, and efficacy of the drug, it is crucial to control the environmental factors that promote degradation. scitechnol.com

For long-term storage, cefepime solutions should be kept at refrigerated temperatures (around 4°C) to minimize degradation. nih.govcore.ac.uk Freezer storage can provide even greater stability. nih.gov It is also important to maintain the pH of the solution within the optimal range of 4 to 6. nih.gov The choice of appropriate packaging is also critical to protect the product from light and moisture. researchgate.net

The stability of cefepime is also a concern for its administration, especially in continuous infusion scenarios where the drug solution may be kept at room temperature for extended periods. nih.gov Studies have shown that cefepime can be stable for 24 hours under such conditions, provided the temperature does not become excessively high. nih.govcore.ac.uk However, the potential for degradation and isomer formation underscores the need for careful handling and adherence to storage recommendations.

Role of Delta2 Cefepime As a Pharmaceutical Reference Standard

Application in Analytical Method Validation (AMV) for Cefepime (B1668827) and Related Compounds

Analytical method validation is a fundamental requirement of good manufacturing practices (GMP) in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The Delta2-Cefepime reference standard is essential for the validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), which are employed to analyze Cefepime and its related compounds. cleanchemlab.comchemwhat.comijpsr.com

The use of Delta2-Cefepime in AMV is crucial for several key validation parameters:

Specificity/Selectivity: The reference standard allows analysts to demonstrate that the analytical method can unequivocally assess the Cefepime active pharmaceutical ingredient (API) in the presence of its impurities, including the Delta2 isomer. This involves showing that the peaks for Cefepime and Delta2-Cefepime are well-resolved in the chromatogram. chromatographyonline.com

Accuracy: By spiking known quantities of the Delta2-Cefepime standard into samples, the accuracy of the method in quantifying this specific impurity can be determined.

Precision: The reference material is used to assess the repeatability and intermediate precision of the analytical method, ensuring consistent and reliable results are obtained for the quantification of Delta2-Cefepime across different runs, analysts, and equipment.

Linearity: A calibration curve can be established using various concentrations of the Delta2-Cefepime standard to demonstrate the method's ability to produce results that are directly proportional to the concentration of the impurity within a given range. derpharmachemica.com

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The standard is used to determine the lowest concentration of the Delta2-Cefepime impurity that can be reliably quantified and detected, respectively.

The validation of these analytical methods is often performed in accordance with International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net

Table 1: Role of Delta2-Cefepime in Analytical Method Validation Parameters

Validation ParameterRole of Delta2-Cefepime Reference Standard
Specificity Confirms the method's ability to separate and distinguish Delta2-Cefepime from Cefepime and other related substances.
Accuracy Used to determine the recovery of the impurity, thereby establishing the closeness of the test results to the true value.
Precision Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Linearity Establishes that the method's response is proportional to the concentration of the Delta2-Cefepime impurity.
LOQ/LOD Determines the lowest concentration of Delta2-Cefepime that can be quantitatively measured and detected with suitable precision and accuracy.

Utilization in Quality Control (QC) and Impurity Profiling of Cefepime Drug Substance

In the routine quality control (QC) of Cefepime drug substance and finished products, the Delta2-Cefepime reference standard is used for the accurate identification and quantification of this specific impurity. cleanchemlab.comchemwhat.com The analysis of Cefepime purity presents a significant challenge due to the presence of isomeric synthetic impurities that can form during manufacturing and storage. chromatographyonline.com

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. Regulatory authorities require comprehensive characterization of impurities in new drug substances. Delta2-Cefepime is a known related compound of Cefepime, and its presence must be monitored in every batch to ensure product quality and consistency. By using Delta2-Cefepime as a reference marker in techniques like HPLC, QC laboratories can:

Confirm the identity of the impurity peak in the Cefepime chromatogram.

Quantify the level of Delta2-Cefepime present in the batch.

Ensure that the amount of this impurity does not exceed the specified acceptance criteria.

This process guarantees that each batch of Cefepime released to the market meets the required purity standards.

Table 2: Selected Cefepime Related Compounds and Impurities

Impurity NameCommon Designation
Delta2-CefepimeIsomer of Cefepime
Cefepime EP Impurity AUSP Related Compound A
Cefepime EP Impurity BUSP Related Compound B
Cefepime EP Impurity CUSP Related Compound C
Cefepime EP Impurity DUSP Related Compound D
Cefepime EP Impurity E-
Cefepime EP Impurity FUSP Related Compound F (Cefepime Dimer)
Cefepime EP Impurity GN-Methylpyrrolidine
Source: Information compiled from various chemical and pharmaceutical reference material suppliers. cleanchemlab.comallmpus.comsynzeal.comallmpus.com

Compliance with Pharmacopeial Standards (USP, EP) for Isomeric Purity

Global pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish legally recognized standards of quality, purity, strength, and identity for medicines. usp.org The monographs for Cefepime Hydrochloride in both the USP and EP outline specific tests and acceptance criteria for related substances, including isomers. chromatographyonline.comusp.org

These pharmacopeial methods are designed to separate and control impurities like Delta2-Cefepime. To comply with these regulatory requirements, pharmaceutical manufacturers must demonstrate that their Cefepime products meet the specified limits for isomeric purity. The use of a qualified Delta2-Cefepime reference standard is essential for this purpose. chemwhat.com It allows for the unambiguous identification and accurate quantification of the isomer, ensuring that the reported results are traceable and reliable. chemwhat.com

By performing the tests as described in the pharmacopeial monographs using the Delta2-Cefepime reference standard, companies can verify that the levels of this isomer in their product are within the acceptable limits, thus ensuring compliance with international regulatory standards and safeguarding patient safety.

Advanced Research Directions and Future Perspectives in Delta2 Cefepime Chemistry

Computational Chemistry and Molecular Modeling of Cephem Isomerization

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of cephem isomerization at a molecular level. Theoretical studies are crucial for understanding the factors that influence the stability of the Δ3 isomer and the kinetics of its conversion to the Δ2 form.

Quantum Mechanical (QM) and Molecular Mechanical (MM) Studies: Early theoretical investigations into cephalosporin (B10832234) isomerization laid the groundwork for current research. Semi-empirical molecular orbital (MO) methods like AM1 and PM3, and later more robust ab initio methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2), have been employed to study the conformational analysis and stability of the cephem nucleus. researchgate.netresearchgate.netnih.gov These studies consistently show that the Δ3 isomer is thermodynamically more stable than the Δ2 isomer. nih.gov The relatively low energy barrier for interconversion (around 7 kcal/mol) indicates that the process is kinetically feasible under certain conditions. researchgate.netresearchgate.netnih.gov

Computational models have elucidated that the isomerization from Δ3 to Δ2 is often facilitated by deprotonation at the C-2 position, leading to a rearrangement of the double bond. The stability and reactivity are influenced by the substituents on the cephem core. For instance, esterification of the C-4 carboxylate group is known to accelerate the isomerization, a finding that is supported by computational models suggesting the change is due to kinetic rather than thermodynamic factors. nih.gov

Molecular Dynamics (MD) and Docking Simulations: More advanced computational techniques like molecular dynamics (MD) simulations and covalent docking are being used to explore the dynamic behavior of cephalosporins and their interactions. researchgate.netnih.govplos.org MD simulations can assess the stability of different conformations and enzyme-ligand complexes over time, providing insights into how the molecular environment affects isomerization. researchgate.netrsc.orgnih.gov Covalent docking studies help in understanding the binding modes of cephalosporins to bacterial target proteins (Penicillin-Binding Proteins, PBPs) and resistance enzymes (β-lactamases). nih.govplos.org Understanding these interactions is key, as the conformation of the drug when bound to a protein could potentially influence its susceptibility to degradation pathways like isomerization.

Future research in this area will likely involve more sophisticated multiscale modeling (QM/MM) to simulate the isomerization process within complex biological environments, such as within the active site of a β-lactamase enzyme. nih.gov These models can provide a more accurate picture of the reaction pathway and the transition states involved, guiding the design of more stable cephalosporin analogues.

Table 1: Computational Methods in Cephem Isomerization Research

Computational Method Application in Cephem Chemistry Key Findings References
Ab initio (HF, DFT, MP2) Conformational analysis and stability of the cephem nucleus. Δ3 isomer is thermodynamically more stable; identified low energy barriers for interconversion. researchgate.netresearchgate.netnih.gov
Semi-Empirical (AM1, PM3) Study of isomerization mechanisms, especially in ester derivatives. Isomerization in esters is kinetically driven rather than thermodynamically. nih.gov
Molecular Dynamics (MD) Assessment of conformational stability and enzyme-ligand interactions. Provides insights into the dynamic stability of different isomers and their complexes. researchgate.netrsc.orgnih.gov
Covalent Docking Modeling interactions with target proteins and resistance enzymes. Elucidates binding modes that may influence drug stability and efficacy. nih.govplos.org

Innovative Analytical Strategies for Ultra-Trace Level Detection and Online Monitoring

The presence of even small amounts of Δ2-Cefepime can signify degradation and impact the quality of the final drug product. Therefore, sensitive and reliable analytical methods are essential for its detection and quantification.

Advanced Chromatographic Techniques: Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS/MS), stands as the gold standard for analyzing cefepime (B1668827) and its impurities. journalofappliedbioanalysis.comnih.gov LC-MS/MS methods offer exceptional sensitivity and specificity, allowing for the detection of Δ2-Cefepime at ultra-trace levels. nih.govsyncsci.com These methods can separate the Δ2 isomer from the parent cefepime and other degradation products, with distinct retention times and fragmentation patterns in the mass spectrometer confirming their identities. nih.govjapsonline.comresearchgate.net For example, one LC-MS/MS method reported retention times of 15.28 min for cefepime and 9.18 min for its isomeric impurity, demonstrating clear separation. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis has emerged as a powerful alternative for the analysis of cephalosporins. nih.govresearchgate.net Techniques like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) separate compounds based on their electrophoretic mobility and partitioning behavior, respectively. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. It has been successfully applied to separate various cephalosporins and could be optimized for the specific challenge of resolving the Δ3 and Δ2 isomers of cefepime. researchgate.netnih.gov

Online Monitoring and Process Analytical Technology (PAT): The future of pharmaceutical quality control lies in online monitoring and Process Analytical Technology (PAT). The goal is to move from offline, retrospective testing to real-time analysis during the manufacturing process. Technologies like online solid-phase extraction coupled to UHPLC-MS/MS are being explored for monitoring drug degradation. researchgate.net Implementing such systems could allow for the immediate detection of Δ2-Cefepime formation during synthesis or formulation, enabling real-time process adjustments to maintain product quality. Other rapid detection techniques, such as thermal desorption ion mobility spectrometry, have shown potential for the fast screening of related compounds and could be adapted for process monitoring. figshare.com

Table 2: Analytical Techniques for Δ2-Cefepime Detection

Analytical Technique Principle Application & Advantages References
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. High sensitivity and specificity for ultra-trace quantification and structural confirmation of isomers. journalofappliedbioanalysis.comnih.govjapsonline.com
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary. High efficiency, rapid analysis, low sample/solvent usage. Effective for separating ionic isomers. nih.govresearchgate.netnih.gov
Online SPE-UHPLC-MS/MS Automated sample cleanup and injection for real-time analysis. Enables online monitoring and process analytical technology (PAT) for quality control during manufacturing. researchgate.net

Broader Implications of Cephem Isomerism in Future Beta-Lactam Antibiotic Development

The phenomenon of Δ3 to Δ2 isomerization is not unique to cefepime; it is a fundamental chemical characteristic of the cephem nucleus that has broad implications for the entire class of cephalosporin antibiotics. researchgate.net The lessons learned from studying Δ2-Cefepime directly influence the design and development strategies for future β-lactam antibiotics.

Designing for Inherent Stability: The primary implication is the critical need to design new cephalosporin derivatives with enhanced intrinsic stability. The isomerization to a biologically inactive Δ2 form represents a major liability that can terminate the development of an otherwise promising drug candidate. researchgate.net Future drug design will increasingly rely on computational modeling to predict the electronic and steric effects of different side chains (at the C-3 and C-7 positions) on the stability of the cephem double bond. researchgate.netnih.gov The goal is to create molecules where the energy barrier to isomerization is significantly higher, making the Δ3 form kinetically trapped and stable under physiological and storage conditions.

Impact on Prodrug Strategies: The challenge of isomerization is particularly acute for oral cephalosporin prodrugs. Esterification of the C-4 carboxyl group, a common strategy to improve oral bioavailability, unfortunately, also accelerates the Δ3 to Δ2 isomerization. nih.gov This chemical instability can lead to the formation of the inactive Δ2-cephalosporin before the prodrug can be absorbed and hydrolyzed to the active parent drug, thereby limiting oral efficacy. nih.gov This fundamental problem necessitates the development of novel prodrug technologies or alternative delivery systems that can protect the cephem nucleus from isomerization in the gastrointestinal tract.

Q & A

Basic Research Question: What experimental methodologies are recommended to determine the minimum inhibitory concentration (MIC) of Delta2-Cefepime against multidrug-resistant Gram-negative pathogens?

Methodological Answer:

  • Standardized Broth Microdilution : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines using cation-adjusted Mueller-Hinton broth. Prepare twofold serial dilutions of Delta2-Cefepime (0.125–128 μg/mL) and inoculate with bacterial suspensions adjusted to 5 × 10⁵ CFU/mL. Incubate at 35°C for 18–24 hours .
  • Quality Control Strains : Include reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to validate assay reproducibility.
  • Data Interpretation : Define MIC as the lowest concentration inhibiting visible growth. Compare results with CLSI breakpoints for cefepime (e.g., ≤2 μg/mL for susceptible Enterobacterales) to assess resistance trends .

Advanced Research Question: How can molecular dynamics (MD) simulations elucidate Delta2-Cefepime’s binding affinity to penicillin-binding proteins (PBPs) in carbapenem-resistant Enterobacteriaceae?

Methodological Answer:

  • Target Preparation : Obtain PBP structures (e.g., PBP3 from Klebsiella pneumoniae) from the Protein Data Bank. Perform energy minimization and solvation in explicit water using software like GROMACS .
  • Ligand Parameterization : Generate force field parameters for Delta2-Cefepime using the CHARMM General Force Field.
  • Simulation and Analysis : Run 100-ns MD simulations to calculate binding free energy (ΔG) via the MM-PBSA method. Compare ΔG values with wild-type PBPs to identify mutations (e.g., PBP3 YRI insertion) that reduce drug affinity .

Basic Research Question: What analytical techniques are optimal for quantifying Delta2-Cefepime in biological matrices (e.g., serum, urine) during pharmacokinetic studies?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phase: 20 mM phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v). Validate the method per FDA guidelines for linearity (1–100 μg/mL), precision (RSD <5%), and recovery (>90%) .
  • Sample Preparation : Deproteinize serum with acetonitrile (1:2 ratio) and centrifuge at 10,000 × g for 10 minutes. Filter supernatant (0.22 μm) before injection .

Advanced Research Question: How can transcriptomic profiling resolve contradictions in Delta2-Cefepime’s efficacy against biofilm-forming Acinetobacter baumannii isolates?

Methodological Answer:

  • RNA Sequencing : Extract total RNA from biofilms treated with sub-MIC Delta2-Cefepime (4 μg/mL) vs. untreated controls. Use Illumina sequencing to identify differentially expressed genes (DEGs) (fold change ≥2, p <0.05) .
  • Pathway Enrichment : Map DEGs to KEGG pathways (e.g., efflux pumps, quorum sensing) using DAVID. Validate upregulated efflux genes (e.g., adeABC) via qRT-PCR with SYBR Green .
  • Contradiction Resolution : Correlative analysis of MIC data and transcriptome profiles can distinguish between intrinsic resistance (efflux overexpression) vs. acquired mutations .

Basic Research Question: What statistical approaches are suitable for analyzing synergistic effects between Delta2-Cefepime and β-lactamase inhibitors (e.g., avibactam) in vitro?

Methodological Answer:

  • Checkerboard Assay : Test Delta2-Cefepime (0.25–64 μg/mL) combined with avibactam (0.5–16 μg/mL). Calculate fractional inhibitory concentration indices (FICI):
    • FICI ≤0.5: Synergy
    • 0.5–4: Additivity/Indifference

    • 4: Antagonism .

  • Time-Kill Studies : Validate synergy by exposing isolates to 0.5× MIC of each drug. Collect samples at 0, 4, 8, and 24 hours for CFU counts. Synergy is defined as ≥2-log₁₀ CFU/mL reduction vs. most active single agent .

Advanced Research Question: How can cryo-electron microscopy (cryo-EM) reveal structural modifications in bacterial ribosomes during Delta2-Cefepime-induced translational inhibition?

Methodological Answer:

  • Ribosome Purification : Isolate 70S ribosomes from E. coli treated with 4× MIC Delta2-Cefepime. Use sucrose density gradient centrifugation for isolation .
  • Sample Vitrification : Apply 3 μL of ribosome solution (2 mg/mL) to glow-discharged grids. Blot and plunge-freeze in liquid ethane.
  • Data Processing : Collect 5,000 micrographs on a Titan Krios microscope. Reconstruct 3D maps at 3–4 Å resolution using RELION. Compare with untreated ribosomes to identify drug-induced conformational changes in the peptidyl transferase center .

Basic Research Question: What in vivo models are appropriate for evaluating Delta2-Cefepime’s efficacy in neutropenic murine infections?

Methodological Answer:

  • Neutropenic Mouse Model : Induce neutropenia in BALB/c mice via cyclophosphamide (150 mg/kg, intraperitoneal) 4 days pre-infection. Infect with 1 × 10⁷ CFU of P. aeruginosa via thigh inoculation .
  • Dosing Regimen : Administer Delta2-Cefepime (100 mg/kg) subcutaneously every 8 hours for 24 hours. Euthanize mice, homogenize thighs, and quantify bacterial load.
  • PK/PD Analysis : Calculate %T > MIC via HPLC-measured serum levels. Target ≥60% T > MIC for efficacy .

Advanced Research Question: How can machine learning predict Delta2-Cefepime resistance phenotypes from whole-genome sequencing (WGS) data?

Methodological Answer:

  • Feature Extraction : Curate a database of resistance genes (e.g., blaCTX-M, ampC variants), porin mutations (e.g., ompK36), and efflux pump regulators from WGS data .
  • Model Training : Use Random Forest or XGBoost to classify isolates as susceptible/resistant. Split data into 80% training, 20% validation. Optimize hyperparameters via grid search.
  • Validation : Assess accuracy, AUC-ROC, and feature importance. Integrate SHAP values to interpret genetic determinants (e.g., blaPER-1 overexpression) .

Basic Research Question: What are the ethical considerations for clinical trials testing Delta2-Cefepime in pediatric populations?

Methodological Answer:

  • Informed Consent : Obtain assent from children (≥7 years) and consent from guardians. Use age-appropriate explanatory materials .
  • Safety Monitoring : Establish a Data Safety Monitoring Board (DSMB) to review adverse events (e.g., neutropenia, seizures) and interim efficacy data .
  • Dose Adjustment : Calculate weight-based dosing (e.g., 50 mg/kg/day divided into q12h doses) with therapeutic drug monitoring to avoid toxicity .

Advanced Research Question: How do metabolomic perturbations in E. coli under Delta2-Cefepime stress inform mechanisms of adaptive resistance?

Methodological Answer:

  • Metabolite Extraction : Quench cultures with cold methanol (−40°C), lyse cells via bead-beating, and analyze polar metabolites via LC-MS/MS .
  • Pathway Analysis : Use MetaboAnalyst to map metabolites to pathways (e.g., TCA cycle, purine metabolism). Identify upregulated stress-response metabolites (e.g., ppGpp, cAMP).
  • Integration with Proteomics : Correlate with SILAC-based proteomics data to link metabolic shifts to SOS response activation .

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